6-Demethyl Papaverine

Descripción general

Descripción

6-Demethyl Papaverine is a derivative of papaverine, an isoquinoline alkaloid isolated from the opium poppy. Papaverine is known for its various physiological activities, including increasing cyclic guanosine monophosphate and cyclic adenosine monophosphate levels in smooth muscle, blocking calcium channels on the cell membrane, and preventing the release of calcium from internal stores . This compound is a metabolite of papaverine in mammals and has been reported to be less cytotoxic than papaverine .

Métodos De Preparación

The preparation of 6-Demethyl Papaverine can be achieved through enzyme-catalyzed regio-selective demethylation of papaverine. The enzyme CYP105D1 from Streptomyces griseus ATCC 13273 is used for the regioselective demethylation at the C-6 position of papaverine . The reaction involves putidaredoxin reductase and putidaredoxin as the electron transport system. The whole-cell biotransformation condition is optimized at 25°C, pH 7.5, with 8 grams per liter of cell dry weight and 3% (v/v) polyethylene glycol-200 as a cosolvent. Under these conditions, the conversion yield of papaverine reaches 61.15% within 24 hours .

Análisis De Reacciones Químicas

6-Demethyl Papaverine undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by enzymes or chemical oxidants, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include strong acids, metal catalysts, metal amides, and sodium thiolates. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Development

6-Demethyl Papaverine serves as a crucial starting material for synthesizing various derivatives and analogs. Its modified structure allows chemists to explore new compounds with enhanced efficacy or reduced toxicity compared to papaverine itself. For instance, enzyme-catalyzed regio-selective demethylation of papaverine is a common method for producing 6-DMP, utilizing specific enzymes like CYP105D1 from Streptomyces griseus .

Cytotoxicity Studies

Research indicates that this compound exhibits reduced cytotoxicity compared to its parent compound, making it a promising candidate for further biological studies. This property is particularly important in drug development, where minimizing toxicity while maintaining therapeutic efficacy is crucial .

Anticancer Potential

Recent studies have highlighted the potential of papaverine and its derivatives, including 6-DMP, in cancer treatment. For example, papaverine has shown selective anticancer activity by inhibiting tumor growth in glioblastoma models. The combination of papaverine with other chemotherapeutic agents has demonstrated enhanced efficacy against cancer cells . This suggests that 6-DMP may also possess similar anticancer properties, warranting further investigation.

Detection Biomarker

This compound has been proposed as an alternative biomarker for heroin detection in urine samples. Its metabolites can extend the detection window for heroin use, making it a valuable tool in toxicology and forensic science . The method involves advanced analytical techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS-MS), which provides accurate quantification of 6-DMP in biological samples .

Phosphodiesterase Inhibition

Like papaverine, this compound is believed to act as a phosphodiesterase inhibitor, impacting the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within smooth muscle cells . This mechanism contributes to its vasodilatory effects and may explain its therapeutic potential in treating vascular spasms and enhancing blood flow.

Calcium Channel Modulation

The compound may also influence calcium channel activity, leading to relaxation of smooth muscle tissue. This effect could be beneficial in various clinical scenarios where muscle relaxation is desired .

Summary of Key Findings

Mecanismo De Acción

The mechanism of action of 6-Demethyl Papaverine involves its interaction with various molecular targets and pathways. Like papaverine, it may inhibit phosphodiesterases and have direct actions on calcium channels . This leads to the relaxation of smooth muscles and the inhibition of cellular processes that depend on calcium signaling. The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

6-Demethyl Papaverine is compared with other similar compounds, such as:

Papaverine: The parent compound, known for its higher cytotoxicity and various physiological activities.

4,6-Didesmethyl Papaverine: Another metabolite of papaverine with different pharmacological properties.

Other Isoquinoline Alkaloids: Compounds with similar structures but different physiological activities and pharmacological properties. The uniqueness of this compound lies in its lower cytotoxicity and potential as a drug candidate.

Actividad Biológica

6-Demethyl Papaverine is a derivative of papaverine, an isoquinoline alkaloid derived from the opium poppy, which has garnered attention for its various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound (CAS Number: 18813-63-3) is synthesized through the demethylation of papaverine. It is primarily studied for its reduced cytotoxicity compared to its parent compound and its potential applications in drug development and therapeutic interventions. The compound exhibits a range of biological activities that make it a candidate for further research in various fields, including oncology and neurology.

The biological activity of this compound is closely related to the mechanisms established for papaverine, which include:

Anticancer Properties

Recent studies have highlighted the anticancer potential of papaverine derivatives, including this compound. For instance:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that papaverine can selectively induce apoptosis in prostate cancer cells (PC-3), leading to reduced cell viability through dose-dependent mechanisms . The expression levels of apoptotic markers were significantly altered following treatment.

- Combination Therapy : Research has explored the effects of combining papaverine with other chemotherapeutic agents like temozolomide. It was found to enhance the efficacy against glioblastoma cells, suggesting that this compound could potentially be used in similar combination therapies .

Neuroprotective Effects

Papaverine has been studied for its neuroprotective properties. It has been shown to improve cerebral blood flow and reduce vascular resistance, which could be beneficial in conditions like stroke or traumatic brain injury. The potential neuroprotective effects of this compound warrant further investigation .

Pharmacological Applications

The diverse pharmacological actions of this compound suggest several potential applications:

- Vasodilator : Due to its ability to induce vasodilation, it could be beneficial in treating conditions associated with vascular spasms.

- Antidiabetic Agent : Preliminary studies indicate that metabolites of papaverine may inhibit enzymes related to glucose metabolism, positioning this compound as a candidate for further exploration in diabetes management .

- Antiviral Activity : There is emerging evidence suggesting that papaverine derivatives may exhibit antiviral properties, particularly against SARS-CoV-2 .

Case Studies and Research Findings

Propiedades

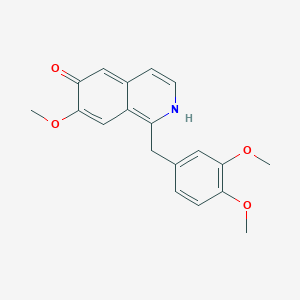

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-22-17-5-4-12(9-19(17)24-3)8-15-14-11-18(23-2)16(21)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMUDRSIIFRJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940307 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18813-63-3 | |

| Record name | 6-Hydroxypapaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018813633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAPAVERINE, 6'-DESMETHYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.